molecular formula C26H23N3O4 B2567692 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol CAS No. 898917-76-5

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol

Cat. No.: B2567692
CAS No.: 898917-76-5
M. Wt: 441.487
InChI Key: UQVBXILXGUONEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrimidine core substituted with amino and phenoxy groups, and a phenol moiety linked to a vinylbenzyl ether, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.

    Substitution Reactions:

    Vinylbenzyl Ether Formation: The phenol group is then reacted with 4-vinylbenzyl chloride in the presence of a base to form the vinylbenzyl ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol moiety can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The vinyl group can participate in various substitution reactions, including halogenation or hydroboration-oxidation to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), borane reagents for hydroboration.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or hydroborated products.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of polymers, dyes, and other organic compounds.

Biology and Medicine

This compound’s structure suggests potential biological activity, particularly in medicinal chemistry. It could be explored for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Industry

In materials science, the vinylbenzyl ether moiety can be polymerized to form novel materials with unique properties. These materials could find applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting the function of these biomolecules. The pyrimidine core and phenol groups are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-5-(4-hydroxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-ethylbenzyl)oxy)phenol: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness

The presence of the vinylbenzyl ether moiety in 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol makes it unique compared to its analogs. This functional group allows for polymerization and other chemical modifications that are not possible with the ethyl or hydroxy analogs, providing a broader range of applications in materials science and organic synthesis.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-3-17-4-6-18(7-5-17)16-32-21-12-13-22(23(30)14-21)25-24(15-28-26(27)29-25)33-20-10-8-19(31-2)9-11-20/h3-15,30H,1,16H2,2H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBXILXGUONEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.